An In-Depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
An In-Depth Technical Guide to the Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, a significant liquid crystal material. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes core chemical data with practical insights into its handling and application.
Core Molecular Identity and Physical Characteristics
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-, commonly known in liquid crystal research as 9CB, is a calamitic (rod-shaped) liquid crystal. Its molecular structure, consisting of a rigid biphenyl core, a polar cyano group, and a flexible nonyl alkyl chain, dictates its unique mesomorphic properties.
Table 1: Core Identification and Physical Properties
| Parameter | Value | Source(s) |
| Chemical Name | [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- | |
| Synonyms | 4'-Nonyl-[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-nonylbiphenyl, 9CB | [] |
| CAS Number | 52709-85-0 | [2][3] |
| Molecular Formula | C₂₂H₂₇N | [2] |
| Molecular Weight | 305.46 g/mol | [2] |
| Appearance | White to almost white powder or crystalline solid | [] |
| Melting Point | 42 °C (315.15 K) | [2] |
| Boiling Point | 220 °C at 2 mmHg | |
| LogP | 7.47 | [3] |
The long nonyl chain contributes to the molecule's relatively low melting point and influences the temperature range of its liquid crystalline phases. The strong dipole moment from the nitrile group is a key factor in its positive dielectric anisotropy, a crucial property for its application in display technologies.[4]
Spectroscopic and Crystallographic Characterization
A thorough understanding of a compound's structure and purity relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
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Aromatic Protons (7.2-7.7 ppm): The eight protons on the biphenyl core will appear as a series of complex multiplets. The protons ortho to the cyano group are expected to be the most downfield due to the electron-withdrawing nature of the nitrile.
-
Alkyl Chain Protons (0.8-2.7 ppm): The nonyl chain will exhibit characteristic aliphatic signals. The benzylic protons (alpha to the biphenyl ring) will be a triplet around 2.6-2.7 ppm. The terminal methyl group will be a triplet around 0.8-0.9 ppm, and the intervening methylene groups will appear as a broad multiplet between 1.2 and 1.6 ppm.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
Biphenyl Carbons (110-146 ppm): The twelve carbons of the biphenyl core will resonate in this region. The carbon attached to the cyano group and the quaternary carbons linking the two phenyl rings will have distinct chemical shifts.
-
Nitrile Carbon (~119 ppm): The carbon of the cyano group typically appears in this region.
-
Alkyl Chain Carbons (14-36 ppm): The nine carbons of the nonyl chain will show characteristic aliphatic signals.
Infrared (IR) Spectroscopy
The IR spectrum of 9CB is characterized by several key absorption bands that correspond to its functional groups.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2225 | -C≡N (Nitrile) | Stretching |
| ~2850-2960 | C-H (Alkyl) | Stretching |
| ~1600, ~1490 | C=C (Aromatic) | Stretching |
| ~820 | C-H (Aromatic) | Out-of-plane bending |
The strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The multiple peaks in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the nonyl chain.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 9CB would be expected to show a prominent molecular ion peak (M⁺) at m/z = 305. The fragmentation pattern would likely involve the loss of alkyl fragments from the nonyl chain and cleavage of the biphenyl linkage.
Crystallographic Data
The crystal structure of 4-n-nonyl-4'-cyanobiphenyl has been reported, providing valuable insights into the solid-state packing of the molecules.[5] This information is critical for understanding the transition from the crystalline solid to the liquid crystalline phase. The elongated molecules typically arrange in a layered, interdigitated fashion.
Solubility Profile
The solubility of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is dictated by its amphiphilic nature, possessing a large nonpolar alkyl chain and a polar cyano-biphenyl head.
Table 3: Predicted Solubility in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Toluene | Nonpolar | High | Favorable van der Waals interactions with the biphenyl core and nonyl chain. |
| Hexane | Nonpolar | Moderate to High | Good solubility due to the long nonyl chain, though the polar head may limit it slightly. |
| Chloroform | Polar | High | Good balance of polarity to solvate both the polar and nonpolar regions of the molecule. |
| Acetone | Polar Aprotic | Moderate | The polar nature of acetone interacts well with the cyano group, but less so with the long alkyl chain. |
| Ethanol | Polar Protic | Low to Moderate | The hydrogen bonding capability of ethanol is not well matched with the molecule's structure. |
| DMSO | Polar Aprotic | Low | The high polarity of DMSO makes it a poor solvent for the large nonpolar part of the molecule. |
For purification, recrystallization from a solvent like ethanol or a mixed solvent system such as ethanol/heptane is often effective.[6]
Synthesis and Purification
The synthesis of 4-alkyl-4'-cyanobiphenyls is well-established, with the Suzuki-Miyaura cross-coupling reaction being a common and efficient method.[7]
Proposed Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol outlines a reliable method for the synthesis of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-.
Diagram 1: Synthetic Workflow
Caption: Proposed synthetic workflow for [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-nonylphenyl)boronic acid (1.0 equivalent), 4-bromobenzonitrile (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed 3:1 mixture of toluene and ethanol, followed by a degassed 2M aqueous solution of sodium carbonate (3.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- as a white solid.
Liquid Crystalline Properties
The defining characteristic of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is its liquid crystalline behavior. It exhibits both smectic A and nematic phases.
Table 4: Phase Transition Temperatures
| Transition | Temperature (K) | Temperature (°C) | Enthalpy (kJ/mol) | Source |
| Crystal to Smectic A | 313.7 | 40.55 | - | [2] |
| Smectic A to Nematic | 320.8 | 47.65 | 0.005 | [2] |
| Nematic to Isotropic | 322.7 | 49.55 | 1.200 | [2] |
The presence of a nematic phase over a narrow temperature range and a smectic A phase makes 9CB a valuable component in liquid crystal mixtures to modulate the overall phase behavior and physical properties.
Dielectric Anisotropy and Birefringence
Safety and Handling
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is classified as harmful. Appropriate safety precautions should be taken during its handling and use.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
Applications
The primary application of [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is as a component in liquid crystal mixtures for electro-optical devices. Its specific properties can be leveraged to:
-
Modify the temperature range of the nematic phase.
-
Adjust the dielectric anisotropy and birefringence of the mixture.
-
Influence the viscoelastic properties of the final formulation.
Its role is often to act as a smectogen, introducing smectic phases or modifying the stability of existing smectic phases in mixtures.
Conclusion
[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl- is a well-characterized liquid crystal with a rich set of chemical and physical properties that make it a valuable material in the field of materials science. This guide has provided a detailed overview of its molecular structure, spectroscopic and crystallographic data, solubility, synthesis, and liquid crystalline behavior. A thorough understanding of these properties is essential for its effective use in research and development, particularly in the formulation of advanced liquid crystal mixtures for display and other electro-optical applications.
References
- Systematic Investigation on unsymmetrical mesogenic... (n.d.).
- Calculation of molecular, dielectric and optical properties of 4'-n-pentyl-4-cyano-biphenyl (5CB): Liquid Crystals. (2010). Taylor & Francis Online.
- 4'-nonyl[1,1'-biphenyl]-4-carbonitrile. (n.d.). NIST WebBook.
- High Birefringence Liquid Crystals. (2013). MDPI.
- n-ALKYL-4-CYANOBIPHEMYLS 1. Introduction: The importance of liquid crystals with strong. (n.d.).
- Biphenyl-4,4'-dicarbonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Infrared Spectra of Liquid Crystal Mixtures and Analysis by Gaussian... (2006).
- Liquid crystal alignment capabilities on rubbed organic solvent soluble polyimide surfaces with trifluoromethyl moieties. (2010). Taylor & Francis Online.
- Synthetic method of 4-cyanobiphenyl. (n.d.).
- [1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-. (2018). SIELC Technologies.
- One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016). PMC - NIH.
- Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. (2025).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- 4'-Octyl[1,1'-biphenyl]-4-carbonitrile(52709-84-9) 13 C NMR. (n.d.). ChemicalBook.
- Anomalous Magnetic Field Induced Birefringence in 4'-n-Heptiloxy-4-Cyanobiphenyl in Isotropic Phase. (2025).
- Buy 4-Hexyl-4'-cyanobiphenyl | 41122-70-7. (2023). Smolecule.
- 4'-nonyl[1,1'-biphenyl]-4-carbonitrile. (n.d.). NIST WebBook.
- Two-dimensional FT-IR correlation analysis of the phase transitions in a liquid crystal, 4 '-n-octyl-4-cyanobiphenyl (8CB) | Request PDF. (2025).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Thermodynamic Assessment of Smectic A−Nematic Tricritical Points through the Equal Gibbs Energy Analysis | The Journal of Physical Chemistry B. (2008).
- Dielectric and thermodynamic study on the liquid crystal dimer α-(4-cyanobiphenyl-4'-oxy)-ω-(1-pyreniminebenzylidene-4'-oxy)undecane (CBO11O·Py). (2011). PubMed.
- STUDY OF OPTICAL BIREFRINGENCE OF OCTYLOXY... (n.d.).
- 己基-(1,1′-联苯基)-4-腈. (n.d.). Sigma-Aldrich.
- 4'-(Octyloxy)-4-biphenylcarbonitrile(52364-73-5) 1 H NMR. (n.d.). ChemicalBook.
- Building Blocks of the Protective Suberin Plant Polymer Self-Assemble into Lamellar Structures with Antibacterial Potential | ACS Omega. (2022).
- Transient photoconductivity, dielectric anisotropy and elastic constants properties of 4-n-hexyl-4'-cyanobiphenyl (6CB)
- CAS 52709-85-0 4-Cyano-4'n-nonylbiphenyl. (n.d.). BOC Sciences.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.
- Structure of the n-alkane binary solid n-C19H40/n-C21H44 by infrared spectroscopy and calorimetry | The Journal of Physical Chemistry. (n.d.).
- 4'-(Pentyloxy)(1,1'-biphenyl)-4-carbonitrile | C18H19NO | CID 104171. (n.d.). PubChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 4-Cyano-4'-pentylbiphenyl. (n.d.). Wikipedia.
- MSBNK-Fac_Eng_Univ_Tokyo-JP008422. (2008). MassBank.
- 4 -Pentyl-4-biphenylcarbonitrile liquid crystal (nem
Sources
- 2. 4'-nonyl[1,1'-biphenyl]-4-carbonitrile [webbook.nist.gov]
- 3. [1,1’-Biphenyl]-4-carbonitrile, 4’-nonyl- | SIELC Technologies [sielc.com]
- 4. dspace.rri.res.in [dspace.rri.res.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy 4-Hexyl-4'-cyanobiphenyl | 41122-70-7 [smolecule.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. High Birefringence Liquid Crystals [mdpi.com]
